4-Nitro-7-piperazinobenzofurazan
Overview
Description
4-Nitro-7-piperazinobenzofurazan: is a multifunctional dye with the molecular formula C10H11N5O3 and a molecular weight of 249.23 g/mol . This compound is widely used in scientific and industrial applications due to its unique chemical properties. It is particularly valuable in biological experiments for studying cell structures, tracking biomolecules, and analyzing tissue pathology .
Mechanism of Action
Target of Action
4-Nitro-7-piperazinobenzofurazan (NBDPZ) is primarily used as a derivatizing agent for mono- and diisocyanates . Isocyanates are highly reactive compounds that can react with a variety of biological targets, including proteins and DNA. The primary role of NBDPZ is to facilitate the detection and quantification of these isocyanates in various samples .
Mode of Action
NBDPZ interacts with its targets (isocyanates) through a chemical reaction, forming urea derivatives . This reaction is highly specific and efficient, allowing for the accurate detection and quantification of isocyanates in complex mixtures .
Biochemical Pathways
It is known that the compound’s primary function is to react with isocyanates, forming stable urea derivatives . These derivatives can then be detected and quantified using various analytical techniques, such as liquid chromatography (LC), mass spectrometry (MS), ultraviolet (UV) detection, and fluorescent detection .
Result of Action
The primary result of NBDPZ’s action is the formation of stable urea derivatives when it reacts with isocyanates . These derivatives can be detected and quantified using various analytical techniques, providing valuable information about the presence and concentration of isocyanates in a given sample .
Biochemical Analysis
Biochemical Properties
4-Nitro-7-piperazinobenzofurazan plays a significant role in biochemical reactions, particularly in the derivatization of isocyanates. It interacts with various enzymes, proteins, and other biomolecules to form stable derivatives that can be easily detected and analyzed using liquid chromatography (LC) and mass spectrometry (MS) techniques . The compound’s ability to form fluorescent derivatives makes it a valuable tool for detecting and quantifying isocyanates in biological samples .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell . The compound’s fluorescent properties allow researchers to track its distribution and effects within different cell types, providing valuable insights into its cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules, such as enzymes and proteins, and form stable derivatives . This binding interaction can lead to enzyme inhibition or activation, depending on the nature of the target molecule . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that the compound can have lasting effects on cellular processes, making it a valuable tool for long-term biochemical research .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages . At low doses, the compound is generally well-tolerated and can be used to study its biochemical properties without causing significant adverse effects . At high doses, the compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to form stable derivatives . The compound can affect metabolic flux and metabolite levels by altering the activity of specific enzymes involved in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within different cellular compartments . The compound’s fluorescent properties allow researchers to track its distribution and study its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-7-piperazinobenzofurazan typically involves the nitration of 7-piperazinobenzofurazan. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control systems ensures consistent quality and yield. The compound is then purified through crystallization or chromatography techniques to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-7-piperazinobenzofurazan undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.
Major Products:
Reduction: The major product is 4-amino-7-piperazinobenzofurazan.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Nitro-7-piperazinobenzofurazan is extensively used in scientific research due to its versatility:
Comparison with Similar Compounds
- 4-Fluoro-7-nitrobenzofurazan
- 4-Chloro-7-nitrobenzofurazan
- 1-(4-Nitrophenyl)piperazine
- 1-(2-Chloro-4-nitrophenyl)piperazine
Comparison: 4-Nitro-7-piperazinobenzofurazan is unique due to its piperazine ring, which enhances its solubility and reactivity compared to other nitrobenzofurazan derivatives. This makes it particularly useful in biological applications where solubility and reactivity are crucial .
Properties
IUPAC Name |
4-nitro-7-piperazin-1-yl-2,1,3-benzoxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3/c16-15(17)8-2-1-7(9-10(8)13-18-12-9)14-5-3-11-4-6-14/h1-2,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLWYDGJBGPXOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442160 | |
Record name | 4-Nitro-7-piperazinobenzofurazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139332-66-4 | |
Record name | 4-Nitro-7-piperazinobenzofurazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-7-piperazinobenzofurazan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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